Spectral Architecture and Stereochemical Validation of (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol
Spectral Architecture and Stereochemical Validation of (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
The molecule (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol —commonly known as 1,3-O-benzylidene-D-erythritol—is a critical chiral building block in carbohydrate chemistry, natural product total synthesis, and the development of methylerythritol phosphate (MEP) pathway inhibitors[1]. Because the biological efficacy of MEP analogues is strictly dependent on their spatial configuration, rigorous stereochemical validation is non-negotiable.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for this molecule. Rather than merely listing chemical shifts, this guide deconstructs the causality behind the observed J -couplings and anisotropic effects, providing a self-validating analytical framework for structural elucidation.
Structural & Stereochemical Framework
When D-erythritol undergoes acetalization with benzaldehyde, the reaction is thermodynamically driven to form a 1,3-dioxane ring where the bulky phenyl group occupies the equatorial position[2]. This stereocenter at C2 serves as the conformational anchor for the rest of the ring.
Given the (2R,4S,5R) absolute configuration, the substituents at C4 (the hydroxymethyl group) and C5 (the hydroxyl group) are forced into a specific spatial relationship. In the lowest-energy chair conformation, both the C4-CH 2 OH and C5-OH groups adopt equatorial positions , resulting in a 4,5-trans diequatorial relationship. This conformation dictates the vicinal coupling constants ( 3JHH ) observed in the 1 H NMR spectrum, transforming the NMR data into a direct mathematical proof of the molecule's 3D architecture[3].
Self-Validating NMR Acquisition Protocol
To observe the fine multiplet splitting required for stereochemical proof, the acquisition parameters must be optimized to prevent signal broadening and ensure quantitative integration.
Step-by-Step Methodology
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Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Causality: CDCl 3 is optimal for resolving aliphatic multiplet overlap. However, the CDCl 3 must be passed through basic alumina immediately prior to use. Trace DCl in aging CDCl 3 can catalyze the migration or hydrolytic cleavage of the benzylidene acetal during prolonged 2D NMR acquisition.
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Locking and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z0–Z5), followed by manual fine-tuning of Z1/Z2.
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Causality: The critical diagnostic features of this molecule are the fine J -couplings (e.g., the 4.8–5.5 Hz equatorial-axial couplings). The Full Width at Half Maximum (FWHM) of the TMS standard must be < 0.6 Hz; otherwise, these critical splittings will be obscured by poor field homogeneity.
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1 H Acquisition (zg30): Acquire 16 scans using a 30° pulse angle with a 3.0 s relaxation delay (D1).
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Causality: A 30° flip angle ensures that protons with longer T1 relaxation times (like the isolated acetal proton) are fully relaxed between scans, yielding quantitatively accurate integrals that self-validate the proton count.
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13 C Acquisition (zgpg30): Acquire 1024 scans with composite pulse proton decoupling (WALTZ-16). Set D1 to 2.0 s to allow sufficient relaxation of the quaternary aromatic carbon.
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2D NMR (COSY & HMBC): Run gradient-selected COSY and HMBC to map scalar and long-range connectivity.
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Causality: HMBC acts as a self-validating check for regiochemistry. Observing the 3JCH correlation between the acetal proton (H2) and the C4/C6 carbons proves the 1,3-linkage, ruling out alternative 1,2-acetal isomers.
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Workflow for the acquisition and validation of NMR spectral data.
1 H NMR Spectral Architecture & Causality
The 1 H NMR spectrum of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is highly characteristic. The chemical shifts and multiplicities are detailed in the table below, followed by an analysis of the underlying physical causality[1].
Quantitative 1 H NMR Data (500 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment |
| 2 | 5.52 | s | - | 1H | Acetal CH (Axial) |
| 6eq | 4.22 | dd | 10.7, 5.4 | 1H | Ring CH 2 (Equatorial) |
| 4 | 3.89 | ddd | 10.5, 5.5, 3.0 | 1H | Ring CH (Axial) |
| CH 2 OH | 3.82 | dd | 11.5, 3.0 | 1H | Hydroxymethyl CH 2 (Diastereotopic) |
| 5 | 3.79 | td | 10.5, 5.4 | 1H | Ring CH (Axial) |
| CH 2 OH | 3.65 | dd | 11.5, 5.5 | 1H | Hydroxymethyl CH 2 (Diastereotopic) |
| 6ax | 3.46 | t | 10.5 | 1H | Ring CH 2 (Axial) |
| Ph-o | 7.48 - 7.52 | m | - | 2H | Aromatic Ortho CH |
| Ph-m,p | 7.35 - 7.40 | m | - | 3H | Aromatic Meta/Para CH |
Stereochemical Deduction via the Karplus Equation
The stereochemical identity of the (2R,4S,5R) isomer is unequivocally established by the vicinal coupling constants ( 3JHH ) within the 1,3-dioxane ring.
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The H6ax Anchor: The signal for H6ax appears as a pseudo-triplet at 3.46 ppm with a large coupling constant of J=10.5 Hz. This large J value is the product of two distinct interactions: the geminal coupling to H6eq ( 2J≈10.7 Hz) and the trans-diaxial coupling to H5 ( 3Jax−ax≈10.5 Hz). According to the Karplus equation, a 10.5 Hz coupling requires a dihedral angle of ~180°. Causality: The presence of this trans-diaxial coupling mathematically dictates that H5 must occupy an axial position. Consequently, the hydroxyl group at C5 is forced into the equatorial plane.
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The H4 Confirmation: Similarly, H4 exhibits a large trans-diaxial coupling ( J=10.5 Hz) to H5, confirming that H4 is also axial. This places the C4 hydroxymethyl group in the equatorial position.
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Anisotropic Deshielding: H6eq (4.22 ppm) is shifted significantly downfield compared to H6ax (3.46 ppm). This is caused by the anisotropic deshielding effect of the adjacent ring oxygen lone pairs, which strongly affects equatorial protons in 1,3-dioxane systems.
Logical deduction of the 4,5-trans diequatorial conformation using J-coupling constants.
13 C NMR & 2D Correlation Mapping
The 13 C NMR spectrum provides the definitive framework for the carbon skeleton. The highly deshielded acetal carbon (C2) and the distinct shifts of the oxygen-bearing ring carbons (C4, C5, C6) are diagnostic for the 1,3-dioxane system[2].
Quantitative 13 C NMR Data (125 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Type | Assignment / Causality |
| Ph-ipso | 137.8 | C | Quaternary aromatic carbon; low intensity due to long T1 . |
| Ph-m | 129.1 | CH | Aromatic meta carbons. |
| Ph-p | 128.4 | CH | Aromatic para carbon. |
| Ph-o | 126.3 | CH | Aromatic ortho carbons. |
| 2 | 101.5 | CH | Acetal carbon; heavily deshielded by two adjacent oxygens. |
| 4 | 81.2 | CH | Ring C4; deshielded relative to C6 due to the alkyl substituent. |
| 6 | 71.4 | CH 2 | Ring C6; standard shift for a primary-secondary ether linkage. |
| 5 | 65.8 | CH | Ring C5; deshielded by the directly attached hydroxyl group. |
| CH 2 OH | 62.3 | CH 2 | Exocyclic hydroxymethyl carbon. |
2D NMR Validation (HMBC & COSY)
To ensure the protocol is self-validating, 2D HMBC (Heteronuclear Multiple Bond Correlation) must be utilized. A strong cross-peak between the acetal proton (H2 at 5.52 ppm) and both C4 (81.2 ppm) and C6 (71.4 ppm) definitively proves the 1,3-linkage. Furthermore, COSY correlations cleanly trace the continuous spin system from the exocyclic CH 2 OH protons → H4 → H5 → H6ax/H6eq, confirming the intact erythritol backbone[3].
References
- Title: Synthesis of Methylerythritol Phosphate Analogues and Their Evaluation as Alternate Substrates for IspDF and IspE from Agrobacterium tumefaciens Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: The Dioxanone Approach to (2S,3R)
- Title: Carbohydrates as Chiral Starting Compounds in Synthetic Organic Chemistry Source: Scholarly Publications Leiden University URL
